NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO- is a chemical compound that belongs to the class of naphthofurans This compound is characterized by the presence of a naphthalene ring fused with a furan ring, with chlorine and nitro substituents at specific positions
Vorbereitungsmethoden
The synthesis of NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO- can be achieved through several synthetic routes. One common method involves the reaction of 1-naphthol with potassium carbonate and acetone, followed by the addition of allyl bromide . Another approach includes the photochemical reaction of 2,3-disubstituted benzofurans, which involves photocyclization and subsequent aromatization . Industrial production methods may vary, but they typically involve similar reaction conditions with optimized parameters for large-scale synthesis.
Analyse Chemischer Reaktionen
NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO- undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the removal of the nitro group.
Substitution: The chlorine and nitro groups can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acetonitrile, water, and specific catalysts or oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of immune response and cell survival . This inhibition can lead to the suppression of cancer cell growth and proliferation. The compound’s effects are mediated through its binding to specific sites on the NF-κB protein, preventing its activation and subsequent transcriptional activity.
Vergleich Mit ähnlichen Verbindungen
NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO- can be compared with other similar compounds, such as:
2,3-Dihydro-5-chloro-2,3-dihydro-naphtho(1,2-b)furan-2-carboxylic acid N-(substitutedphenyl)amide analogs: These compounds also exhibit inhibitory activity against NF-κB and have been studied for their anticancer properties.
Naphtho(2,3-b)furan-4,9-dione: This compound is synthesized via palladium-catalyzed reactions and has potential biological relevance.
The uniqueness of NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO- lies in its specific substitution pattern and its potent biological activities, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
75965-77-4 |
---|---|
Molekularformel |
C12H6ClNO3 |
Molekulargewicht |
247.63 g/mol |
IUPAC-Name |
5-chloro-2-nitrobenzo[g][1]benzofuran |
InChI |
InChI=1S/C12H6ClNO3/c13-10-5-7-6-11(14(15)16)17-12(7)9-4-2-1-3-8(9)10/h1-6H |
InChI-Schlüssel |
WVCSZHKCUSISON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC3=C2OC(=C3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.